3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine, chlorine, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful for developing new materials with specific electronic or optical characteristics.
Biological Studies: It can be employed in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine: Similar structure but with a fluorophenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine imparts unique electronic properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it valuable for specific applications .
Properties
IUPAC Name |
3-bromo-6-chloro-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N3O/c12-8-10(17)19-9(13)7(18-8)5-1-3-6(4-2-5)20-11(14,15)16/h1-4H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEXWDQSBKSTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C(=N2)Br)N)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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